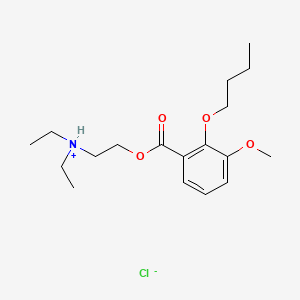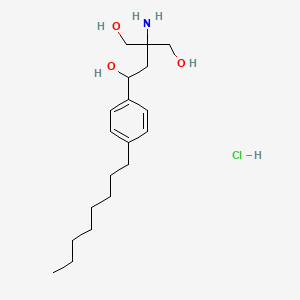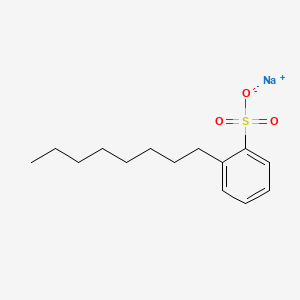
Sodium octylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octylbenzenesulfonate is an organic compound with the chemical formula C14H21NaO3S . It is a white to off-white solid that is soluble in water and organic solvents. This compound is widely used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octylbenzenesulfonate is typically synthesized by sulfonating octylbenzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}8\text{H}{17}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{H} ] [ \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where octylbenzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with alkyl halides to form alkylated derivatives.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various alkylated and oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Sodium octylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell lysis buffers and as a detergent in protein purification processes.
Medicine: this compound is used in pharmaceutical formulations to improve the solubility of hydrophobic drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The primary mechanism of action of sodium octylbenzenesulfonate is its ability to reduce surface tension, which allows it to act as a surfactant. It interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and enhancing solubility. This property is crucial in its applications in detergents and emulsifiers .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surface activity properties.
Sodium lauryl sulfate: A common surfactant with a similar structure but different functional groups, leading to varied applications.
Uniqueness: Sodium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
4206-40-0 |
|---|---|
Molekularformel |
C14H21NaO3S |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
sodium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


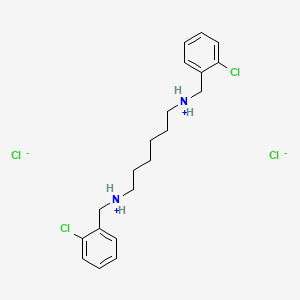
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
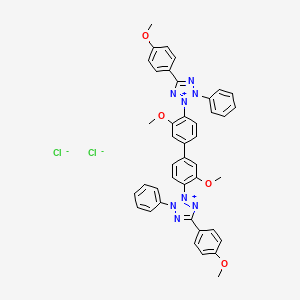
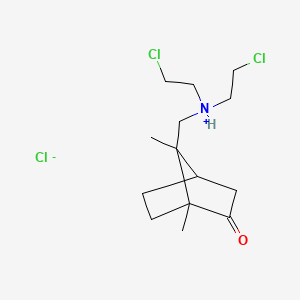
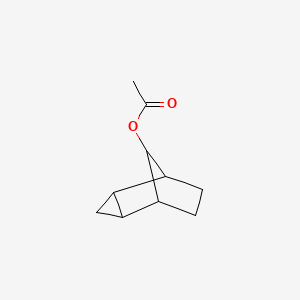
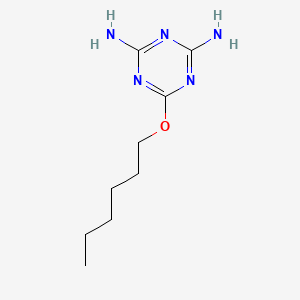
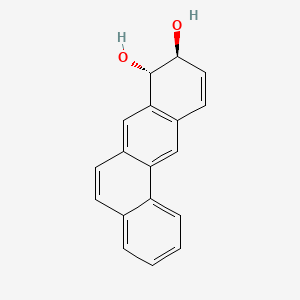
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
